molecular formula C6H5BF2O3 B3060242 2,4-Difluoro-5-hydroxyphenylboronic acid CAS No. 2096330-91-3

2,4-Difluoro-5-hydroxyphenylboronic acid

Cat. No.: B3060242
CAS No.: 2096330-91-3
M. Wt: 173.91
InChI Key: NWNFZNVANLUANT-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-hydroxyphenylboronic acid is a boronic acid derivative with the molecular formula C6H5BF2O3 and a molecular weight of 173.91 g/mol . This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-hydroxyphenylboronic acid typically involves the reaction of 2,4-difluorophenol with a boron-containing reagent under controlled conditions. One common method is the reaction of 2,4-difluorophenol with boronic acid or its derivatives in the presence of a catalyst such as palladium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from room temperature to 100°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-5-hydroxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-hydroxyphenylboronic acid primarily involves its ability to form stable complexes with various organic and inorganic molecules. The boronic acid group can interact with diols and other nucleophiles, forming cyclic boronate esters. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group undergoes transmetalation with palladium to form a new carbon-carbon bond .

Comparison with Similar Compounds

Comparison: 2,4-Difluoro-5-hydroxyphenylboronic acid is unique due to the specific positioning of the fluorine atoms and the hydroxyl group on the phenyl ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions compared to its analogs. For example, the presence of the hydroxyl group at the 5-position enhances its ability to form hydrogen bonds, influencing its reactivity in substitution and coupling reactions .

Properties

IUPAC Name

(2,4-difluoro-5-hydroxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF2O3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNFZNVANLUANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)F)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701241246
Record name Boronic acid, B-(2,4-difluoro-5-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096330-91-3
Record name Boronic acid, B-(2,4-difluoro-5-hydroxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096330-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(2,4-difluoro-5-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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